Copper--ytterbium (9/2)
Description
Overview of Intermetallic Systems Involving Rare Earth Elements
Intermetallic compounds, which are solid-state compounds formed between two or more metallic elements, often exhibit properties distinct from their constituent metals. When one of the components is a rare earth element, the resulting intermetallic systems frequently display a rich variety of physical phenomena. This is largely due to the complex electronic structures of the rare earth elements, particularly the behavior of their 4f electrons. These electrons can be localized, leading to strong magnetic moments, or they can hybridize with the conduction electrons of the other metal, resulting in a range of behaviors including valence fluctuations, heavy fermion states, and complex magnetic ordering. The specific properties of a rare earth intermetallic are highly sensitive to stoichiometry, crystal structure, and the local atomic environment of the rare earth ion.
Contextualization of the Copper-Ytterbium System within Intermetallic Research
The copper-ytterbium (Cu-Yb) system is a noteworthy example within the broader field of rare earth intermetallics. Ytterbium is particularly interesting because it can exist in either a divalent (Yb²⁺) or trivalent (Yb³⁺) state in its compounds. The valence state significantly influences the compound's magnetic and electronic properties. In the divalent state, the 4f shell is completely filled (4f¹⁴), leading to diamagnetism. In the trivalent state, there is one hole in the 4f shell (4f¹³), resulting in a magnetic moment. The small energy difference between these two valence states in ytterbium makes the Cu-Yb system a fertile ground for studying valence instability and its consequences on physical properties. The investigation of different phases within the Cu-Yb system, such as Cu₉Yb₂, provides valuable insights into the fundamental interactions governing these complex materials.
Historical Development of Research on Cu-Yb Intermetallic Phases
The foundational work on the copper-ytterbium phase diagram was conducted by A. Iandelli and A. Palenzona in 1971. Their research, published in the Journal of the Less-Common Metals, systematically investigated the binary system through thermal analysis, metallography, and X-ray diffraction. This seminal study identified the existence of five distinct intermetallic compounds: Cu₅Yb, Cu₉Yb₂, Cu₇Yb₂, Cu₂Yb, and CuYb. The establishment of this phase diagram laid the groundwork for all subsequent research on these materials. Later critical evaluations of the Cu-Yb system, such as the work by Subramanian and Laughlin in 1988, have largely confirmed and built upon the initial findings of Iandelli and Palenzona, further solidifying the understanding of the phase relationships in this binary alloy system. The Materials Project, a comprehensive database of material properties, also references the foundational work of Iandelli and Palenzona in its entries for related copper-ytterbium compounds like YbCu and YbCu₂. materialsproject.orgmaterialsproject.org
Structure
2D Structure
Properties
CAS No. |
12659-24-4 |
|---|---|
Molecular Formula |
Cu9Yb2 |
Molecular Weight |
918.0 g/mol |
IUPAC Name |
copper;ytterbium |
InChI |
InChI=1S/9Cu.2Yb |
InChI Key |
CPMCKDKGTQJMLN-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Yb].[Yb] |
Origin of Product |
United States |
Synthesis Methodologies for Copper Ytterbium 9/2 Intermetallic Compound
High-Temperature Solid-State Reaction Routes for Cu9Yb2
High-temperature solid-state reactions are conventional and widely used methods for synthesizing bulk intermetallic compounds. These techniques typically involve the direct reaction of the constituent elements in solid, powder, or molten form at elevated temperatures. The primary driving force for the reaction is thermal energy, which facilitates diffusion and the formation of new, stable intermetallic phases. For the Cu-Yb system, studies have utilized high-purity copper (99.999%) and ytterbium (99.9%) as starting materials for phase analysis. himikatus.ru
Arc melting is a common laboratory technique for producing small batches of high-purity metallic alloys, including intermetallics. The process uses an electric arc generated between a non-consumable tungsten electrode and the raw materials, which are placed in a water-cooled copper hearth. acs.orgyoutube.com This method can achieve temperatures exceeding 3000°C, sufficient to melt most metals, including refractory ones. youtube.com
The synthesis is conducted in a high-vacuum or inert gas (typically argon) atmosphere to prevent oxidation of the reactive metals. acs.org To ensure homogeneity, the resulting alloy "button" is typically flipped over with a manipulator and re-melted multiple times. acs.org While specific reports detailing the arc melting of Cu9Yb2 are not abundant, this technique was used in foundational studies of similar copper-rare earth alloy systems, such as Cu-Y, to prepare samples for phase diagram investigation.
Table 1: Key Features of Arc Melting for Intermetallic Synthesis
| Feature | Description |
| Heating Method | Electric arc between a tungsten electrode and the sample. acs.org |
| Typical Temperature | Can exceed 3000°C. youtube.com |
| Atmosphere | High vacuum or inert gas (e.g., Argon) to prevent oxidation. acs.org |
| Crucible | Water-cooled copper hearth to prevent contamination. youtube.comcmu.edu |
| Homogenization | Achieved by repeatedly flipping and re-melting the alloy. acs.org |
| Primary Application | Production of high-purity, high-melting-point alloys and intermetallics for research. youtube.com |
Induction heating is another high-temperature method suitable for alloy synthesis. It works by inducing eddy currents within the metallic charge via a high-frequency alternating magnetic field generated by a coil. This process offers rapid and clean heating. While specific parameters for the formation of Cu9Yb2 using induction heating are not detailed in the available literature, the technique has been demonstrated for the synthesis of various functional core-shell nanoparticles by providing localized and efficient heating. msi-eureka.com For intermetallic synthesis, the constituent metals would be placed in a crucible (ceramic or graphite) and heated in a controlled atmosphere until they melt and react to form the desired compound.
Powder metallurgy (PM) is a versatile process that involves forming components from metal powders. himikatus.ruasminternational.org This route can be advantageous for creating complex shapes and controlling the microstructure of the final product. A general PM process consists of three main stages: powder production, compaction, and sintering.
For a compound like Cu9Yb2, the process would involve:
Blending : Mixing fine powders of copper and ytterbium in the precise 9:2 stoichiometric ratio.
Compaction : The powder blend is pressed in a die under high pressure to form a "green" compact. This part has the desired shape but low mechanical strength.
Sintering : The green compact is heated in a controlled atmosphere furnace to a temperature below the melting point of the major constituent. At this temperature, the individual powder particles bond together through diffusion, leading to densification and the formation of the stable Cu9Yb2 intermetallic phase.
Table 2: General Parameters in Powder Metallurgy
| Step | Process | Key Considerations |
| Blending | Mixing of constituent metal powders. | Particle size, shape, and distribution are critical for good packing and flow. himikatus.ru |
| Compaction | Applying high pressure (e.g., 10-50 tons/sq. inch) to the powder in a die. | The resulting "green" compact must have sufficient strength for handling. |
| Sintering | Heating the compact at elevated temperatures below the melting point. | Temperature, time, and atmosphere control the diffusion process and final density. |
Soft Chemistry and Solution-Based Synthesis Routes for Cu9Yb2
Soft chemistry routes are low-temperature, solution-based methods that offer excellent control over the size, shape, and morphology of the resulting materials, particularly at the nanoscale. While high-temperature methods typically yield bulk materials, these techniques are ideal for producing nanoparticles and other complex nanostructures.
The polyol process is a versatile wet-chemistry method for synthesizing metallic and metal oxide nanoparticles. In this process, a polyol (e.g., ethylene (B1197577) glycol or diethylene glycol) acts as both the solvent and the reducing agent. A metal precursor salt is dissolved in the polyol and heated. The high temperature and the reducing nature of the polyol lead to the reduction of metal ions and their subsequent nucleation and growth into nanoparticles. A stabilizing or capping agent, such as polyvinylpyrrolidone (B124986) (PVP), is often added to control particle size and prevent agglomeration.
Although the synthesis of Cu9Yb2 nanoparticles via the polyol process has not been explicitly reported, the method is widely used for producing copper and copper oxide nanoparticles. A hypothetical synthesis of Cu9Yb2 nanoparticles would involve using appropriate copper and ytterbium precursor salts and carefully controlling parameters like temperature, precursor concentration, and the type of capping agent to achieve the desired stoichiometry and phase.
The "ship-in-a-bottle" strategy is an elegant method for synthesizing nanoparticles within the pores or cavities of a host material, such as mesoporous silica (B1680970) or a zeolite. This approach prevents the nanoparticles from agglomerating and can enhance their stability and catalytic performance. The synthesis typically involves introducing a precursor of one metal into the porous host, followed by reduction to form initial nanoparticles (the "ship"). Subsequently, a precursor for the second metal is introduced, which then reacts with the first set of nanoparticles to form the desired intermetallic compound, all within the confines of the host's pores (the "bottle").
This strategy has been successfully used to create encapsulated platinum-based intermetallic nanoparticles. While there are no specific reports of applying this method to Cu9Yb2, it represents a potential pathway for creating stabilized, encapsulated Cu9Yb2 nanostructures for applications in catalysis or other fields.
Electrochemical Synthesis Approaches for Cu₉Yb₂
Electrochemical methods offer a versatile and controlled route for the synthesis of metallic alloys and intermetallic compounds. These techniques can often be performed at or near room temperature, providing an advantage over high-temperature metallurgical processes.
One promising, though not yet specifically documented for Cu₉Yb₂, is the concept of an electrochemically induced phase transformation . This method involves the initial deposition of a precursor alloy, which is then transformed into the desired intermetallic phase through electrochemical means, such as dealloying. nih.gov In a typical process, a sacrificial and more electrochemically active component is selectively dissolved from a precursor alloy, leading to a structural rearrangement and the formation of a stable intermetallic compound. nih.gov
For the Cu-Yb system, one could envision the electrodeposition of a copper-ytterbium alloy from a molten salt electrolyte, as ytterbium can be electrochemically reduced in such media. researchgate.netmdpi.com The subsequent controlled electrochemical treatment could then be applied to induce the transformation to the Cu₉Yb₂ phase. The parameters for such a process would need to be carefully determined based on the electrochemical potentials of copper and ytterbium in the chosen electrolyte.
| Parameter | General Range/Value | Purpose |
| Electrolyte | Molten Salt (e.g., LiCl-KCl eutectic) | Provides a medium for ionic transport of Cu and Yb ions. |
| Working Electrode | Inert Substrate (e.g., Tungsten, Molybdenum) | Site for the deposition of the Cu-Yb alloy. |
| Counter Electrode | Graphite (B72142) or appropriate metal | Completes the electrochemical cell. |
| Reference Electrode | Ag/AgCl | Provides a stable potential reference. |
| Deposition Potential | Dependent on the specific electrolyte and desired alloy composition. | To co-deposit copper and ytterbium. |
| Transformation Potential | Anodic to the dissolution potential of the more active metal. | To selectively remove one component and induce phase transformation. |
| Temperature | Typically > m.p. of electrolyte (e.g., 400-500 °C for LiCl-KCl) | Ensures the electrolyte is in a molten state. |
This table presents generalized parameters for electrochemical synthesis of intermetallic compounds. Specific values for Cu₉Yb₂ would require experimental determination.
Direct Melt Synthesis Techniques for Cu₉Yb₂ Single Crystal Growth
The growth of high-quality single crystals is crucial for investigating the intrinsic physical properties of materials. For intermetallic compounds like Cu₉Yb₂, direct melt synthesis techniques are often employed. The Cu-Yb phase diagram indicates the existence of several intermetallic compounds, and understanding this diagram is fundamental to designing a successful crystal growth strategy. msi-eureka.comasminternational.org
The Horizontal Bridgman method is a widely used technique for growing single crystals of various materials, including intermetallic compounds. researchgate.netwikipedia.org This method offers advantages such as reduced stress on the growing crystal and the ability to control the vapor pressure of volatile components. rudmet.net
In this technique, a polycrystalline charge of the desired stoichiometry (Cu₉Yb₂) is placed in a horizontal boat, typically made of a non-reactive material like graphite or a ceramic. The boat is positioned within a furnace that has a well-defined temperature gradient, with a hot zone and a cold zone. The material is first completely melted in the hot zone. Then, the boat is slowly moved towards the cold zone, or the furnace is moved relative to the stationary boat. Solidification begins at the cooler end, ideally initiated by a seed crystal, and a single crystal grows along the length of the boat.
| Parameter | General Range/Value | Influence on Crystal Growth |
| Temperature Gradient | 10-50 °C/cm | Drives the directional solidification. |
| Growth Rate | 1-10 mm/h | Affects the crystalline perfection; slower rates generally lead to higher quality. |
| Crucible Material | Graphite, Alumina, Tantalum | Must be chemically inert with respect to the Cu-Yb melt. |
| Atmosphere | Inert (e.g., Argon) | Prevents oxidation of the melt. |
This table presents generalized parameters for the Horizontal Bridgman method. Specific values for Cu₉Yb₂ would need to be optimized experimentally.
The synthesis of intermetallic compounds can also be achieved through reactions involving vapor and liquid phases. While specific applications to Cu₉Yb₂ are not detailed in the literature, the general principles of Vapor-Liquid-Solid (VLS) or Chemical Vapor Transport (CVT) could be adapted.
In a VLS-type process, a liquid alloy droplet acts as a catalyst to absorb vapor-phase reactants, leading to the precipitation of a solid crystal. For Cu₉Yb₂, this could involve introducing ytterbium vapor to a molten copper-rich phase.
Chemical Vapor Transport involves the use of a transport agent to carry the constituent elements in the vapor phase along a temperature gradient, where they react and deposit as single crystals. wikipedia.org The choice of a suitable transport agent that reversibly reacts with both copper and ytterbium would be critical.
Zone refining , also known as zone melting, is a powerful technique for purifying crystalline materials. wikipedia.org It relies on the principle that impurities have different solubilities in the solid and liquid phases of a material. wikipedia.org For an intermetallic compound like Cu₉Yb₂, zone refining could be used to remove unwanted impurities from a pre-synthesized polycrystalline ingot, thereby improving the quality for subsequent single crystal growth or for direct use in applications requiring high purity.
The process involves creating a narrow molten zone in a solid ingot. This molten zone is then slowly moved along the length of the ingot. Impurities with a segregation coefficient less than one will preferentially remain in the molten zone and are thus transported to one end of the ingot, which can then be discarded. The process can be repeated multiple times to achieve very high levels of purity. acs.orgnih.gov
| Parameter | General Range/Value | Effect on Purification |
| Zone Travel Speed | 1-20 mm/h | A slower speed allows for more effective partitioning of impurities. |
| Zone Length | 1/10th to 1/5th of ingot length | Affects the ultimate achievable purity. |
| Number of Passes | 5-20 | Purity increases with the number of passes. |
| Atmosphere | High Vacuum or Inert Gas | Prevents contamination and evaporation of volatile components. |
This table presents generalized parameters for the Zone Refining process. Specific values for the purification of Cu₉Yb₂ would depend on the specific impurities present.
Phase Equilibria and Thermodynamic Studies of the Copper Ytterbium System
Binary Phase Diagram Evaluation of the Cu-Yb System
The copper-ytterbium (Cu-Yb) binary phase diagram outlines the equilibrium phases that form at different temperatures and compositions. Early assessments of the Cu-Y system, which shares similarities with the Cu-Yb system, were often speculative due to insufficient experimental data, leading to uncertainties in melting points and invariant temperatures. msi-eureka.com Thermodynamic assessments, considering experimental data on the enthalpies of mixing of the liquid phase, have provided a more reasonable fit to the phase diagram. msi-eureka.com
The Cu-Yb system is characterized by the existence of several intermetallic compounds and eutectic and peritectic reactions. The liquidus phase boundaries, which were initially speculative, have been refined through experimental investigations and thermodynamic modeling. msi-eureka.com
Investigation of Stable Intermetallic Phases within the Cu-Yb System
Some of the known intermetallic compounds in the broader rare-earth-copper systems include various stoichiometries. For instance, in related systems, compounds like YbCu, YbCu2, and YbCu6.5 have been studied. researchgate.net The crystal structure of YbCu has been determined to be of the FeB-type. researchgate.net The stability and properties of these phases are crucial for the design of materials with specific magnetic or electronic characteristics. For example, Ytterbium dirhodium disilicide (YbRh2Si2) is a notable heavy fermion compound that exhibits superconductivity at very low temperatures. wikipedia.org
The formation of these intermetallic phases is a result of the chemical affinity between copper and ytterbium atoms, leading to ordered crystal structures. researchgate.net The study of these phases often involves techniques like X-ray diffraction to determine their crystal structures.
Table 1: Investigated Intermetallic Phases in Systems Containing Ytterbium
| Compound | Crystal System | Space Group | Notes |
|---|---|---|---|
| YbCu | Orthorhombic | FeB-type | Exhibits a pressure-induced valence transition. researchgate.net |
| YbB12 | Cubic | Fm3m | A Kondo insulator with a conductive surface and insulating interior. wikipedia.org |
| YbRh2Si2 | --- | --- | A heavy fermion compound that becomes superconducting at 2 mK. wikipedia.org |
| Yb3Cu6Sn5 | Orthorhombic | Immm | Belongs to BaAl4-derived defective structures. researchgate.net |
Thermodynamic Modeling of Cu-Yb Phase Relationships (e.g., CALPHAD Approach)
The CALPHAD (CALculation of PHAse Diagrams) method is a powerful tool for the thermodynamic modeling of multicomponent systems like Cu-Yb. onera.frnist.gov This approach involves developing thermodynamic descriptions for each phase in the system, which are then used to calculate phase diagrams and other thermodynamic properties. nist.govresearchgate.net
The Gibbs energy of each phase is modeled as a function of temperature, pressure, and composition. onera.fr For solution phases like the liquid, substitutional solution models are often employed. researchgate.net The models for intermetallic compounds take into account their specific stoichiometry and crystal structure. The parameters in these models are optimized by fitting them to experimental data, such as phase equilibrium data and thermochemical measurements. nist.gov
The CALPHAD approach allows for the prediction of phase diagrams in regions where experimental data is scarce and can be used to understand the stability of various phases. onera.fr This method has been successfully applied to various binary and ternary alloy systems, including those containing copper. researchgate.netresearchgate.net
Analysis of Peritectic and Eutectoid Transformations in Cu-Yb System
The Cu-Yb system exhibits several invariant reactions, including peritectic and eutectoid transformations. A peritectic reaction involves a liquid and a solid phase reacting to form a new solid phase upon cooling. youtube.comyoutube.com Conversely, a eutectoid reaction involves a single solid phase transforming into two new solid phases. youtube.commcmaster.ca
These transformations are critical in determining the microstructure of Cu-Yb alloys as they cool from the liquid state. For instance, a peritectic reaction can lead to the formation of a new intermetallic phase surrounding a primary solid phase, which can be a slow process. youtube.com Eutectoid transformations result in a lamellar or other two-phase microstructure, significantly influencing the mechanical properties of the alloy. mcmaster.ca
The temperatures and compositions at which these transformations occur are key features of the Cu-Yb phase diagram. Understanding these transformations is essential for controlling the microstructure and, consequently, the properties of Cu-Yb alloys. slideshare.net
First-Principles Phase Diagram Calculations for Cu-Yb Systems
First-principles calculations, based on density functional theory (DFT), provide a method for predicting the thermodynamic properties and phase stability of materials from fundamental quantum mechanics, without relying on experimental input. arxiv.orgbrown.edu This approach can be used to calculate the formation energies of various crystal structures, which are then used to determine the most stable phases at different compositions. mdpi.com
In the context of the Cu-Yb system, first-principles calculations can be used to predict the formation enthalpies of intermetallic compounds and the mixing energies of solution phases. researchgate.net This information is invaluable for constructing phase diagrams, especially for systems where experimental data is limited. The combination of first-principles calculations with the CALPHAD method provides a powerful and comprehensive approach to understanding phase equilibria. researchgate.net
These calculations have been successfully applied to various binary alloy systems, helping to clarify phase diagrams and predict the existence of new stable compounds. brown.eduresearchgate.net
Influence of Processing Parameters on Cu-Yb Phase Formation
The formation of phases in the Cu-Yb system is significantly influenced by processing parameters such as cooling rate, annealing temperature, and pressure. Rapid solidification, for example, can lead to the formation of metastable phases that are not present in the equilibrium phase diagram. researchgate.net
The kinetics of phase transformations are also highly dependent on these parameters. researchgate.net For instance, the growth of intermetallic phases during solidification or subsequent heat treatment is a diffusion-controlled process, and the rate of growth is a function of temperature. researchgate.net The final microstructure and properties of a Cu-Yb alloy are therefore a direct result of the processing history.
Studies on similar copper-based alloys have shown that variations in processing can lead to significant changes in mechanical and physical properties. researchgate.netresearchgate.net Therefore, controlling the processing parameters is crucial for tailoring the microstructure and achieving the desired properties in Cu-Yb alloys.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Copper--ytterbium (9/2) |
| Ytterbium |
| Copper |
| Ytterbium dirhodium disilicide |
| Ytterbium dodecaboride |
| YbCu |
| YbCu2 |
| YbCu6.5 |
| YbB12 |
| YbRh2Si2 |
| Yb3Cu6Sn5 |
| Yb5Cu11Sn8 |
| Ce3Pd6Sb5 |
| FeB |
Crystallographic Structure Determination of Copper Ytterbium 9/2
Advanced X-ray Diffraction Techniques for Cu₉Yb₂
X-ray diffraction (XRD) stands as a cornerstone technique for the structural characterization of crystalline materials. mdpi.commdpi.com It relies on the principle of constructive interference of monochromatic X-rays with the periodic arrangement of atoms in a crystal lattice, governed by Bragg's Law. carleton.edu For intricate structures like that of Cu₉Yb₂, advanced XRD methods are employed to resolve the complex diffraction patterns and extract detailed structural parameters. mdpi.commdpi.com
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic structure of a new compound with high precision. carleton.edumdpi.com This technique requires a small, well-ordered single crystal, which is mounted on a diffractometer and rotated in a monochromatic X-ray beam. carleton.eduumass.edu The resulting diffraction pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the unit cell. carleton.eduspbu.ru
In the copper-rich region of the Ytterbium-Copper system, several superstructures have been identified. The compound YbCu₄.₅, which corresponds to the stoichiometry Cu₉Yb₂, was found to have a remarkably large and complex crystal structure. arxiv.org SC-XRD analysis revealed that it crystallizes in a monoclinically distorted superstructure of the cubic AuBe₅ type, with an exceptionally large unit cell containing approximately 7448 atoms. arxiv.org This level of detail is only achievable through single-crystal analysis. spbu.ru
Table 1: Single Crystal XRD Data for YbCu₄.₅ (Cu₉Yb₂)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| a (Å) | 48.96 |
| b (Å) | 48.99 |
| c (Å) | 45.64 |
| β (°) | 91.2 |
| Structure Type | AuBe₅ superstructure |
Source: Data derived from investigations by Černý et al. arxiv.org
Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the refinement of structural parameters. wikipedia.orgscirp.org Unlike SC-XRD, PXRD is performed on a polycrystalline sample, which consists of a large number of randomly oriented microcrystals. wikipedia.org The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ), which serves as a unique fingerprint for the crystalline material. scirp.orgbnl.gov
For complex structures like Cu₉Yb₂, where diffraction peaks from different crystallographic planes may severely overlap, the Rietveld refinement method is an indispensable tool for data analysis. wikipedia.orgyoutube.com Rietveld refinement is a least-squares method that fits a calculated theoretical diffraction profile to the entire measured experimental pattern. wikipedia.orgsaimm.co.za This process allows for the refinement of various parameters, including lattice parameters, atomic positions, site occupancy factors, and crystallite size and strain. youtube.comarxiv.org While solving a complex structure like Cu₉Yb₂ from powder data alone is extremely challenging, Rietveld refinement is crucial for confirming the phase purity of a synthesized sample and refining the structural model initially obtained from single-crystal data. arxiv.orgresearchgate.net
Electron Diffraction and Microscopy for Cu₉Yb₂ Structural Elucidation
Electron diffraction and microscopy techniques offer complementary information to X-ray diffraction, providing insights into the local structure, defects, and morphology of materials at the nanoscale. rsc.org Due to the stronger interaction of electrons with matter compared to X-rays, these methods are particularly suited for studying very small crystals or thin regions of a sample. diva-portal.org
Microcrystal electron diffraction (MicroED) is a cryo-electron microscopy (CryoEM) method developed for determining the structures of nanocrystals that are too small for conventional X-ray diffraction. wikipedia.orgnih.gov The technique involves continuously rotating a nanocrystal in an electron beam and collecting diffraction data as a movie on a fast camera. nih.gov This method has proven powerful for solving the structures of small molecules, peptides, and inorganic compounds from crystals that are a fraction of the size needed for SC-XRD. researchgate.nethhu.de For intermetallic phases like Cu₉Yb₂, which may form as microcrystalline powders, MicroED presents a viable pathway for ab initio structure determination when suitable single crystals are not obtainable. rsc.org
Selected-area electron diffraction (SAED) is a technique performed in a transmission electron microscope (TEM) that allows for the acquisition of diffraction patterns from specific, localized regions of a sample, typically on the order of a few hundred nanometers. wikipedia.orgontosight.ai By inserting a selected-area aperture, a diffraction pattern corresponding only to the selected region is obtained. wikipedia.org This is particularly useful for identifying different phases in a heterogeneous sample or for determining the crystal orientation and lattice parameters of individual nanocrystals. youtube.comtu-freiberg.de
In the study of the Cu-Yb system, SAED was instrumental in identifying and characterizing new superstructures closely related to Cu₉Yb₂. arxiv.org For example, SAED patterns were used to determine the lattice parameters of the YbCu₄.₄ phase, confirming it as another complex superstructure of the AuBe₅ type. arxiv.org
Table 2: SAED-determined Lattice Parameters for the YbCu₄.₄ Superstructure
| Parameter | Value (Å) |
|---|---|
| a | 35.6(4) |
| b | 35(1) |
Source: Data derived from investigations by Černý et al. arxiv.org
High-resolution transmission electron microscopy (HR-TEM) is an imaging mode that allows for the direct visualization of the atomic structure of a material. wikipedia.orgyoutube.com By carefully controlling the electron optics, HR-TEM can produce images where the contrast corresponds to the projected atomic columns, providing real-space information about the crystal lattice. wikipedia.orgnih.gov This makes it an incredibly powerful tool for studying crystal defects, grain boundaries, and the interfaces between different materials at the atomic scale. nih.gov
For a compound with a large and complex unit cell like Cu₉Yb₂, HR-TEM can provide crucial visual confirmation of the structural model derived from diffraction techniques. rsc.org It allows researchers to directly observe the intricate atomic arrangements and stacking sequences, complementing the reciprocal-space information from XRD and SAED and leading to a comprehensive understanding of the material's crystallographic structure. mdpi.com
Analysis of Crystal Symmetry and Lattice Parameters in Cu₉Yb₂
The initial step in crystallographic analysis is to determine the crystal system and the unit cell parameters. The crystal system describes the symmetry of the unit cell, which is the basic repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. Each system is defined by the relationships between the lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ).
For Cu₉Yb₂, information regarding its crystal system and the precise values of its lattice parameters is not present in the surveyed literature. Such data would be crucial for understanding the fundamental packing of copper and ytterbium atoms in the solid state.
Investigations of Atomic Ordering and Site Occupancies in Cu₉Yb₂
Following the determination of the unit cell, the next critical step is to identify the specific positions of the copper and ytterbium atoms within that unit cell. This involves determining the atomic coordinates (x, y, z) for each atom and their site occupancy. Site occupancy refers to the probability of finding a particular type of atom at a specific crystallographic site. In some intermetallic compounds, there can be mixed occupancy, where a site is shared by different types of atoms.
Without experimental data for Cu₉Yb₂, it is not possible to provide a table of atomic coordinates or discuss the specific ordering of Cu and Yb atoms on the crystallographic sites.
Structural Modulations and Superstructure Characterization in Cu₉Yb₂
In some crystalline materials, the atomic arrangement can exhibit subtle periodic deviations from the average structure, known as structural modulations. These modulations can lead to the formation of a superstructure, which is a larger, more complex unit cell. The characterization of such features requires high-resolution diffraction techniques and sophisticated data analysis.
There is no indication in the available information to suggest whether Cu₉Yb₂ exhibits any structural modulations or superstructures.
Characterization of Structural Changes Under Non-Ambient Conditions for Cu₉Yb₂
The study of materials under non-ambient conditions, such as high pressure or high temperature, is essential for understanding their stability and potential phase transitions. These studies can reveal changes in lattice parameters, crystal symmetry, and even complete structural transformations.
Information regarding the behavior of Cu₉Yb₂ under non-ambient conditions is absent from the public scientific record. Therefore, no data on its structural changes with variations in temperature or pressure can be presented.
Electronic Structure Investigations of Copper Ytterbium 9/2
Spectroscopic Probes of Electronic States in Cu9Yb2
Spectroscopic techniques are indispensable for directly probing the occupied and unoccupied electronic states in a material. By exciting electrons with photons or other electrons and analyzing their energy and momentum, one can map out the electronic landscape of the compound.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. nih.govnih.gov In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level and valence-band electrons. The kinetic energy of these photoelectrons is measured, and their binding energy can be determined.
For Cu9Yb2, XPS would be instrumental in determining the valence state of the ytterbium ions. Ytterbium can exist in a divalent (4f¹⁴, diamagnetic) or trivalent (4f¹³, paramagnetic) state, or a mixture of both (intermediate valence). nih.govacs.orgcore.ac.uk The Yb 4f region of the XPS spectrum would show distinct features corresponding to these valence states. Studies on related Yb compounds like YbAl3 have shown well-resolved 4f⁷/² and 4f⁵/² components, with distinct peaks for bulk and surface contributions. researchgate.net
The Cu 2p core-level spectrum would also provide crucial information. The binding energies and the presence or absence of satellite peaks can distinguish between Cu(0) (metallic), Cu(I), and Cu(II) oxidation states. surfacesciencewestern.comxpsfitting.com In an intermetallic compound like Cu9Yb2, copper is expected to be in a metallic state, characterized by the absence of the strong shake-up satellites typical for Cu(II) compounds. surfacesciencewestern.com The analysis of the Cu 2p peaks, in conjunction with the Cu LMM Auger peaks, allows for the determination of the Auger parameter, which provides additional insight into the chemical state. surfacesciencewestern.comxpsfitting.com
| Core Level | Expected Binding Energy (eV) | Information Gained |
| Yb 4f (Yb²⁺) | 1 - 3 | Probing the divalent state of Ytterbium |
| Yb 4f (Yb³⁺) | 6 - 13 | Probing the trivalent state of Ytterbium |
| Cu 2p₃/₂ | ~932.7 | Elemental identification and chemical state of Copper |
| Cu 2p₁/₂ | ~952.5 | Elemental identification and chemical state of Copper |
X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. aps.orgnih.gov It involves tuning the photon energy from a synchrotron source to an absorption edge of an element in the sample and measuring the absorption coefficient. The resulting spectrum is divided into the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions. researchgate.net
For Cu9Yb2, XAS at the Yb L₃-edge would be particularly insightful for determining the average ytterbium valence. The XANES spectrum at the Yb L₃-edge typically shows two distinct peaks, one at a lower energy corresponding to the Yb²⁺ (4f¹⁴) final state and another at a higher energy (~7-8 eV higher) corresponding to the Yb³⁺ (4f¹³) final state. The relative intensities of these two peaks can be used to quantify the average Yb valence in the compound. researchgate.net
The Cu K-edge XANES spectrum would provide information about the unoccupied Cu 4p states and the local coordination geometry around the copper atoms. nih.govaps.org While less sensitive to the oxidation state than the L-edge, the pre-edge features and the shape of the main edge can be compared to theoretical calculations to refine the understanding of the electronic structure. aps.org
Electron Energy Loss Spectroscopy (EELS) is a technique performed in a transmission electron microscope (TEM) where a material is exposed to a high-energy beam of electrons. acs.orgurfu.ru By analyzing the energy distribution of the inelastically scattered electrons, one can obtain information about atomic composition, chemical bonding, valence and conduction band electronic properties, and surface properties. urfu.ru The near-edge fine structure (ELNES) in an EELS spectrum is analogous to the XANES region in an XAS spectrum.
In the context of Cu9Yb2, EELS would offer the significant advantage of high spatial resolution, allowing for the investigation of the electronic structure at the nanoscale. This would be particularly valuable for a material with a complex crystal structure. The Cu L₂,₃-edges in the EELS spectrum are sensitive to the filling of the Cu 3d band. eels.infoglobalsino.com For metallic copper, where the 3d band is full, the characteristic "white lines" (sharp peaks at the edge onset) are absent. Their appearance would indicate oxidation of the copper. eels.infoglobalsino.com The Yb M₄,₅-edges could also be studied to provide complementary information on the Yb valence state, similar to XAS.
Correlated Electron Phenomena in Cu₉Yb₂ (e.g., Kondo Correlations, Valence Fluctuations)
The physics of Cu₉Yb₂ is dominated by correlated electron phenomena, which arise from the strong Coulomb repulsion between electrons, particularly the f-electrons of ytterbium. These interactions cannot be treated with simple independent-electron models and lead to emergent behaviors.
Kondo Correlations: At low temperatures, the localized magnetic moments of the Yb f-electrons can become screened by the spins of the surrounding conduction electrons. This collective phenomenon, known as the Kondo effect, leads to the formation of a non-magnetic singlet ground state. A key signature of Kondo correlations is a characteristic increase in electrical resistivity with decreasing temperature, followed by a saturation or decrease at even lower temperatures. The onset of Kondo correlations can be observed through techniques like angle-resolved photoemission spectroscopy, which can visualize the hybridization between f-bands and conduction bands.
Valence Fluctuations: Ytterbium compounds are well-known for exhibiting valence fluctuations, where the Yb ion fluctuates between a magnetic (4f¹³) and a non-magnetic (4f¹⁴) configuration. This fluctuation is a dynamic process driven by the hybridization between the 4f states and the conduction band. Such fluctuations can be influenced by external parameters like temperature, pressure, and magnetic fields. The phenomenon of valence instability is a hallmark of many heavy fermion systems and is central to their unusual properties.
Magnetic Properties Research of Copper Ytterbium 9/2
Magnetic Susceptibility Measurements of Cu9Yb2
Magnetic susceptibility is a fundamental property that measures how much a material will become magnetized in an applied magnetic field. It provides crucial insights into the nature of magnetic ordering and the electronic state of ions within the material.
Temperature Dependence of Magnetic Susceptibility in Cu9Yb2
Studying the magnetic susceptibility as a function of temperature is a primary method for characterizing the magnetic behavior of a material. For a compound like Cu9Yb2, such measurements would reveal key information about its magnetic state.
Paramagnetism: In a paramagnetic state, the susceptibility is expected to follow the Curie-Weiss law at high temperatures. A fit to this law would yield the effective magnetic moment of the ytterbium ions, indicating their valence state (e.g., magnetic Yb³⁺ or non-magnetic Yb²⁺).
Magnetic Ordering: A sharp peak or cusp in the susceptibility at a specific temperature would indicate a transition to a magnetically ordered state, such as ferromagnetism or antiferromagnetism. The temperature at which this occurs is known as the Curie temperature (TC) or Néel temperature (TN), respectively.
Heavy Fermion Behavior: Some ytterbium-based intermetallic compounds exhibit heavy fermion behavior, characterized by a large effective mass of the charge carriers at low temperatures. This would manifest in the magnetic susceptibility as a deviation from simple Curie-Weiss behavior and a tendency towards a constant value at very low temperatures.
Field Dependence of Magnetic Susceptibility in Cu9Yb2
Measuring magnetic susceptibility as a function of the applied magnetic field strength can provide further details about the magnetic state. In most paramagnetic and antiferromagnetic materials at temperatures above any ordering transition, the susceptibility shows little to no dependence on the applied field. However, near a magnetic phase transition or in the presence of ferromagnetic impurities, a significant field dependence can be observed. In complex magnetic systems, non-linear responses to the applied field can reveal the presence of competing magnetic interactions.
Magnetization Studies of Cu9Yb2
Magnetization studies involve measuring the magnetic moment of a sample as a function of an applied magnetic field at various constant temperatures. These measurements are essential for understanding the strength and nature of the magnetic ordering.
Field-Induced Magnetic Transitions in Cu9Yb2
In many materials with antiferromagnetic or complex magnetic ordering, applying a sufficiently strong magnetic field can induce transitions to different magnetic phases. These are known as metamagnetic transitions.
Spin-Flop/Spin-Flip Transitions: In an antiferromagnet, as the external field increases, the magnetic moments may abruptly reorient themselves perpendicular to the applied field (spin-flop) or align fully with the field (spin-flip). These transitions would appear as sharp, step-like increases in the magnetization versus field curve.
Polarized State: At very high magnetic fields, the magnetic moments of all atoms can be forced to align with the field, leading to a saturated ferromagnetic state. The field required to achieve this saturation provides information about the strength of the magnetic exchange interactions and anisotropy.
Anisotropic Magnetic Behavior of Cu9Yb2
The magnetic properties of a material can be highly dependent on the direction of the applied magnetic field relative to the crystal lattice. This phenomenon, known as magnetic anisotropy, is particularly significant in rare-earth compounds due to the interaction of the 4f electron orbitals with the crystalline electric field.
Advanced Characterization Techniques Applied to Copper Ytterbium 9/2 Research
Microstructural Analysis Techniques
The arrangement of constituent phases and crystalline grains within a material, known as its microstructure, critically influences its macroscopic properties. For Cu₉Yb₂, detailed microstructural analysis is essential to correlate its synthesis and processing with its performance.
Scanning Electron Microscopy (SEM) for Cu₉Yb₂ Microstructure
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and compositional contrast of materials at high magnifications. In the study of the Cu₉Yb₂ compound, which is equivalent to YbCu₄.₅, SEM is instrumental in examining the phases present in as-cast or annealed samples.
Research on the Yb-Cu system has utilized SEM to investigate the microstructure of alloys in the compositional range relevant to Cu₉Yb₂. These investigations reveal the presence of different phases and their distribution. For instance, in multiphase samples, backscattered electron (BSE) imaging in an SEM can distinguish between different intermetallic compounds based on atomic number contrast. Heavier elements like ytterbium appear brighter in BSE images compared to the lighter copper, allowing for clear phase identification and morphological analysis of the Cu₉Yb₂ phase in relation to other present phases.
Electron Backscatter Diffraction (EBSD) for Cu₉Yb₂ Texture and Grain Analysis
Electron Backscatter Diffraction (EBSD) is a crystallographic technique coupled with SEM that provides quantitative information about the grain structure, texture (preferred crystallographic orientation), and phase distribution within a polycrystalline material. youtube.comthermofisher.com For the Cu₉Yb₂ compound, EBSD analysis is crucial for understanding the crystallographic orientation of the grains and the nature of the boundaries between them.
EBSD can generate orientation maps, which are color-coded images representing the crystallographic orientation of each point on the sample surface. This allows for the visualization of grain size, shape, and the presence of any preferred orientation or texture that may have developed during solidification or subsequent processing. The analysis of grain boundary characteristics, such as their misorientation angles, can provide insights into the material's potential mechanical and physical properties. thermofisher.com While specific EBSD studies solely focused on Cu₉Yb₂ are not widely available in the public domain, the technique is a standard and powerful tool for such intermetallic compounds. ebsd.comazom.com The application of EBSD would be critical in any effort to engineer the properties of Cu₉Yb₂ by controlling its microstructure.
Spectroscopic Techniques for Elemental and Chemical State Analysis
Spectroscopic techniques are indispensable for determining the elemental composition and chemical states of the constituent atoms in a compound like Cu₉Yb₂.
Atomic Spectroscopic Techniques Applied to Cu₉Yb₂
While detailed atomic spectroscopy studies specifically on Cu₉Yb₂ are not extensively documented in publicly accessible literature, the principles of these techniques are fundamental to the characterization of such intermetallic compounds. Techniques like Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often integrated with SEM, are routinely used to determine the elemental composition of the observed microstructural features. This would confirm the stoichiometry of the Cu₉Yb₂ phase and identify the composition of any secondary phases present in the sample.
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the physical and chemical changes that a material undergoes as a function of temperature. For Cu₉Yb₂, these techniques are vital for determining phase transition temperatures, thermal stability, and for constructing phase diagrams. wikipedia.org
Differential Thermal Analysis (DTA) of Cu₉Yb₂
Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. wikipedia.org This allows for the detection of thermal events such as melting, solidification, and solid-state phase transformations.
In the investigation of the Yb-Cu phase diagram, Differential Scanning Calorimetry (DSC), a technique closely related to DTA, has been employed to study the thermal behavior of compositions around YbCu₄.₅ (Cu₉Yb₂). These studies are crucial for determining the melting behavior and identifying any phase transitions that occur upon heating and cooling. A DTA curve plots the temperature difference (ΔT) against temperature, where peaks indicate endothermic (heat absorbing) or exothermic (heat releasing) events. For Cu₉Yb₂, a DTA experiment would reveal its melting point and any other phase transformations, providing critical data for its processing and application at elevated temperatures. The shape and temperature of the DTA peaks are influenced by factors such as heating rate and sample size. hitachi-hightech.com
Below is a hypothetical data table illustrating the kind of information that could be obtained from a DTA analysis of a Cu-Yb alloy with the Cu₉Yb₂ composition.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Type of Transformation |
| Solid-State Transition | 750 | 765 | Endothermic |
| Melting | 920 | 935 | Endothermic |
| Solidification | 910 | 895 | Exothermic |
Note: The data in this table is illustrative and based on general expectations for intermetallic compounds. Specific experimental data for Cu₉Yb₂ from peer-reviewed literature would be required for definitive values.
Differential Scanning Calorimetry (DSC) of Cu9Yb2
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. torontech.com This method is crucial for identifying thermal events and determining the thermodynamic properties of materials like the intermetallic compound Cu9Yb2.
During a DSC experiment, the sample and a reference material are subjected to a controlled temperature program. torontech.comtainstruments.com Any phase transition or chemical reaction in the sample will result in a differential heat flow, which is recorded as a peak or a shift in the baseline of the DSC curve. researchgate.net For an intermetallic compound such as Cu9Yb2, DSC can be employed to determine key thermal characteristics, including:
Phase Transition Temperatures: Identification of temperatures at which phase transformations occur, such as melting, solidification, and solid-state transitions. researchgate.net These transitions are fundamental to understanding the material's stability and processing parameters.
Enthalpy of Transitions: Quantification of the heat absorbed or released during phase changes (e.g., enthalpy of fusion), providing insight into the energetics of these transformations.
Heat Capacity: Measurement of the amount of heat needed to raise the temperature of the material by a certain amount, which is a critical parameter for thermal management applications.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Transition Type |
|---|---|---|---|---|
| Solid-State Transition | 750 | 765 | 15.2 | Endothermic |
| Melting | 980 | 995 | 180.5 | Endothermic |
| Crystallization (on cooling) | 960 | 950 | -178.9 | Exothermic |
This table is a hypothetical representation of DSC data for Cu9Yb2 and is intended for illustrative purposes only.
The interpretation of such data would provide invaluable information on the thermal stability and phase behavior of the Cu9Yb2 compound, guiding its potential applications in various technological fields.
General In Situ and Operando Characterization Tools for Cu9Yb2 Systems
To gain a deeper understanding of the dynamic changes that materials like Cu9Yb2 undergo in real-time and under actual operating conditions, in situ and operando characterization techniques are employed. In situ refers to the analysis of a material in its working environment, while operando (a term derived from Latin, meaning "working" or "operating") implies that the characterization is performed while the device is functioning. youtube.com These methods are critical for establishing structure-property-performance relationships.
For intermetallic systems like Cu9Yb2, which may be used in applications such as catalysis or energy storage, observing the material's behavior under reaction conditions is essential. nih.gov These advanced tools can reveal mechanisms of activation, degradation, and phase transformation that would not be apparent from conventional ex situ (post-mortem) analyses.
A variety of in situ and operando techniques can be applied to study Cu9Yb2 systems. The choice of technique depends on the specific properties and phenomena of interest.
The following table summarizes some of the key in situ and operando characterization tools and their potential applications in the study of Cu9Yb2 systems.
| Technique | Information Obtained | Potential Application for Cu9Yb2 |
|---|---|---|
| In Situ X-ray Diffraction (XRD) | Real-time changes in crystal structure, phase composition, and lattice parameters under thermal or reactive environments. researchgate.netresearchgate.net | Studying phase transitions, thermal expansion, and reactions with gases at high temperatures. |
| Operando Transmission Electron Microscopy (TEM) | High-resolution imaging of morphological and structural changes at the nanoscale during operation. nih.gov | Visualizing catalyst restructuring, nanoparticle sintering, or interface evolution in a reactive atmosphere. |
| Operando X-ray Absorption Spectroscopy (XAS) | Information on the local atomic structure and electronic state (e.g., oxidation state) of specific elements during a process. | Tracking changes in the chemical state of copper and ytterbium during catalytic cycles or electrochemical processes. |
| Operando Raman Spectroscopy | Vibrational modes of molecules and crystal lattices, providing insights into chemical bonding and phase identity. | Monitoring the formation of surface species or phase transformations under reaction conditions. |
The application of these powerful techniques would enable researchers to forge a direct link between the atomic-scale structure of Cu9Yb2 and its macroscopic properties and performance in a given application, thereby accelerating the development and optimization of materials based on this and other copper-rare earth intermetallic compounds.
Theoretical and Computational Studies of Copper Ytterbium 9/2
Density Functional Theory (DFT) Calculations for Cu9Yb2
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgiaea.org It is a prominent tool in computational materials science for predicting material behavior from first principles. wikipedia.org The theory is grounded on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of the electron density. core.ac.ukyoutube.com This approach allows the complex many-body problem to be simplified into a more manageable one involving a system of non-interacting electrons moving in an effective potential. iaea.org
Geometry optimization within DFT is a crucial step to determine the most stable atomic arrangement of a compound. nih.gov This process involves calculating the forces on each atom and adjusting their positions to minimize the total energy of the system until a stable, or "relaxed," structure is found. arxiv.org For new or hypothetical materials like Cu9Yb2, computational structure prediction methods, often combined with DFT, are employed to explore various possible crystal structures and identify the most energetically favorable one. stackexchange.comarxiv.org These methods can involve algorithms that systematically or stochastically generate a multitude of candidate structures, which are then optimized using DFT. stackexchange.com The final predicted structure corresponds to the one with the lowest total energy, representing the most likely crystal configuration at zero Kelvin.
Recent advancements have seen the integration of machine-learned interatomic potentials, such as Moment Tensor Potentials (MTP), to accelerate the geometry optimization process. arxiv.org This involves an initial relaxation with DFT, followed by a more extensive optimization with the computationally less expensive MTP, and a final accurate energy calculation with DFT. arxiv.org
DFT calculations are essential for determining the energetic and thermodynamic stability of different phases of Cu9Yb2. researchgate.net The thermodynamic stability of a compound refers to its tendency to decompose into other competing phases. umn.edu This is often assessed by calculating the formation energy, which is the energy change when a compound is formed from its constituent elements in their standard states. umn.edu A negative formation energy suggests that the compound is stable with respect to its elements.
Another key concept is the energy above the convex hull (ΔE_d). umn.edu The convex hull represents the line connecting the energies of the most stable phases in a given chemical system. umn.edu If a compound's energy lies on the convex hull, it is considered thermodynamically stable. If it lies above the hull, it is metastable or unstable and the value of ΔE_d quantifies its instability. umn.edu
To determine thermodynamic stability at non-zero temperatures, vibrational contributions to the free energy can be included through methods like phonon calculations or molecular dynamics simulations. stackexchange.com
DFT is a reliable method for calculating the elastic constants of materials, which describe their response to mechanical stress. arxiv.orguantwerpen.be The elastic tensor is a fundamental property that can be computed from the second derivative of the total energy with respect to strain. youtube.com From the elastic tensor, important mechanical properties such as the bulk modulus (K), shear modulus (G), and Young's modulus (E) can be derived. aps.orgmdpi.com
Bulk Modulus (K) : Represents the resistance of a material to uniform compression.
Shear Modulus (G) : Describes the resistance to shape change at a constant volume.
Young's Modulus (E) : Measures the stiffness of a material or its resistance to uniaxial tension or compression.
These properties are crucial for understanding the mechanical behavior and potential applications of Cu9Yb2. The calculation involves applying small strains to the optimized crystal structure and computing the resulting change in energy. youtube.comyoutube.com The relationship between stress and strain is then used to determine the elastic constants.
Table 1: Representative Mechanical Properties Calculated via DFT (Note: The following table is illustrative and based on general outputs of DFT calculations for intermetallic compounds. Specific values for Cu9Yb2 would require dedicated computational studies.)
| Mechanical Property | Symbol | Unit | Description |
| Bulk Modulus | K | GPa | Resistance to volume change under pressure. |
| Shear Modulus | G | GPa | Resistance to shape change at constant volume. |
| Young's Modulus | E | GPa | Stiffness or resistance to elastic deformation. |
| Poisson's Ratio | ν | - | Ratio of transverse to axial strain. |
Many-Body Theory Approaches for Cu9Yb2
While DFT is a powerful ground-state theory, describing excited-state properties like electronic and optical spectra often requires more advanced many-body perturbation theory approaches. arxiv.org
The GW approximation (GWA) and the Bethe-Salpeter equation (BSE) are state-of-the-art methods for accurately calculating the electronic and optical properties of materials. researchgate.netaps.org The GWA, introduced by Hedin, is a method to calculate the self-energy of a system, which provides a more accurate description of quasiparticle energies (i.e., the energies of adding or removing an electron) compared to standard DFT. researchgate.net
Following the GW calculation, the Bethe-Salpeter equation is solved to describe the interaction between an excited electron and the hole it leaves behind, which is known as an exciton. researchgate.netberkeleygw.org This electron-hole interaction is crucial for accurately predicting optical absorption spectra. berkeleygw.org The combination of GWA and BSE (GW-BSE) has been successfully applied to a wide range of materials to provide theoretical spectra that are in excellent agreement with experimental measurements. researchgate.netberkeleygw.org For Cu9Yb2, these methods could provide detailed insights into its electronic band structure and how it absorbs light.
Computational Fluid Dynamics (CFD) Modeling for Cu9Yb2 Synthesis Processes
Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to solve and analyze problems that involve fluid flows. gmu.edu While not directly a study of the compound itself, CFD can be instrumental in modeling the synthesis processes of Cu9Yb2.
For instance, in crystal growth from a melt or solution, CFD can simulate the fluid flow, heat transfer, and mass transport within the synthesis environment. uantwerpen.beveryst.comunimelb.edu.au This allows for the optimization of synthesis parameters such as temperature gradients, flow rates, and reactor design to control the growth process and improve the quality of the resulting Cu9Yb2 crystals. unimelb.edu.auresearchgate.net CFD simulations can help in understanding and controlling phenomena like mixing, species concentration, and thermal distribution, which are critical for achieving the desired stoichiometry and crystal structure of the final product. uantwerpen.beveryst.com
Advanced Research Perspectives and Potential Academic Contributions of Copper Ytterbium Intermetallics
Design Principles for Novel Intermetallic Compounds Based on the Cu-Yb System
The design of novel intermetallic compounds within the Cu-Yb system is guided by fundamental principles of alloy theory and solid-state chemistry. wiley.com Key considerations include atomic size mismatch, electronegativity differences, and valence electron concentrations, which collectively influence phase stability and the formation of specific crystal structures. acs.orgresearchgate.net In the Cu-Yb system, the significant difference in atomic radii between copper and ytterbium, a rare-earth element, can lead to the formation of complex crystal structures and a variety of intermetallic phases. researchgate.netmdpi.com
First-principles calculations, based on density functional theory (DFT), are instrumental in predicting the stability and electronic properties of potential Cu-Yb compounds. acs.org These computational methods allow researchers to construct theoretical phase diagrams, identifying thermodynamically stable and metastable phases that may be accessible through various synthesis techniques. researchgate.net By systematically exploring different stoichiometries and atomic arrangements, researchers can pinpoint compositions with desired electronic or magnetic properties.
Experimentally, the synthesis of novel Cu-Yb intermetallics can be achieved through methods such as arc melting, powder metallurgy, and high-pressure synthesis. nih.gov Each technique offers a different level of control over the resulting microstructure and phase purity. For instance, high-pressure synthesis can unlock access to intermetallic phases that are not stable under ambient conditions. nih.gov The characterization of these new compounds using techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM) is crucial for validating the predicted crystal structures and understanding their formation mechanisms. researchgate.net
A deeper understanding of the chemical bonding in Cu-Yb intermetallics is also a critical aspect of their design. acs.org The nature of the bonding, whether metallic, covalent, or ionic, dictates many of the material's properties. In systems with transition metals like copper, the involvement of d-orbitals can lead to complex bonding scenarios that are not easily predicted by simple electronegativity rules. acs.org
Intermetallic Compounds as Model Catalysts for Fundamental Reaction Mechanism Studies
Intermetallic compounds, including those from the Cu-Yb system, serve as excellent model catalysts for investigating fundamental reaction mechanisms. nih.govresearchgate.net Their well-defined crystal structures and surface atomic arrangements provide a unique platform to correlate catalytic activity and selectivity with specific geometric and electronic factors. nih.gov Unlike traditional alloy catalysts, the ordered nature of intermetallics allows for more precise control over the active sites.
The study of intermetallic catalysts can be broadly categorized into three areas: gaining a deeper understanding of reaction requirements, developing high-performance materials, and discovering new catalytic applications. nih.gov For instance, the selective hydrogenation of acetylene (B1199291) has been systematically studied on various intermetallic compounds to understand the relationship between surface geometry and reaction selectivity. nih.gov
In the context of the Cu-Yb system, the interaction between the catalytically active copper and the electronically modifying ytterbium can lead to unique catalytic properties. The rare-earth element can alter the electronic density of states of the copper atoms, thereby influencing the adsorption energies of reactants and intermediates. This can lead to enhanced activity and selectivity for specific reactions.
Operando studies, which involve characterizing the catalyst under actual reaction conditions, are crucial for understanding the dynamic changes that may occur on the catalyst surface. nih.gov These studies can reveal whether the intermetallic compound remains stable or undergoes transformations, such as partial oxidation or segregation, during the catalytic process. researchgate.net
Superconductivity Research in Cu-Yb Intermetallic Compounds
The search for new superconducting materials is a major driver in condensed matter physics. While high-temperature superconductivity is famously observed in copper-oxide ceramics like YBCO (Yttrium Barium Copper Oxide), the exploration of intermetallic compounds containing copper and rare-earth elements like ytterbium remains an active area of research. youtube.com The discovery of superconductivity in a Cu-Bi intermetallic compound, synthesized under high pressure, highlights the potential for finding new superconductors in binary systems where no stable intermetallics were previously known. nih.gov
The electronic structure of Cu-Yb intermetallics, particularly the hybridization between Cu 3d and Yb 4f orbitals, plays a critical role in determining their potential for superconductivity. The density of states at the Fermi level is a key parameter, as a high value is often conducive to superconductivity. Theoretical calculations can guide the search for promising Cu-Yb compositions by predicting their electronic band structures.
Experimental investigations for superconductivity in Cu-Yb compounds would involve low-temperature measurements of electrical resistivity and heat capacity. nih.gov A sharp drop in resistivity to zero and a specific heat anomaly at a critical temperature (Tc) are the hallmarks of a superconducting transition. nih.gov The influence of magnetic fields on the superconducting state would also be a crucial aspect of the investigation.
Magnetocaloric and Thermoelectric Phenomena in Cu-Yb Intermetallics
Intermetallic compounds containing rare-earth elements are often prime candidates for exhibiting significant magnetocaloric and thermoelectric effects due to the localized magnetic moments of the 4f electrons.
Magnetocaloric Effect (MCE): The magnetocaloric effect is the change in temperature of a magnetic material upon the application or removal of a magnetic field. researchgate.net Materials with a large MCE are promising for magnetic refrigeration technologies, which are potentially more energy-efficient and environmentally friendly than conventional gas-compression refrigeration. unizar.es The MCE is typically largest near a magnetic phase transition, such as a ferromagnetic to paramagnetic transition. researchgate.net
In Cu-Yb intermetallics, the magnetic ordering of the ytterbium ions would be the primary source of the magnetocaloric effect. The specific ordering temperature and the nature of the magnetic transition would determine the operating temperature range and the magnitude of the MCE.
| Property | Description |
| Magnetic Entropy Change (ΔS_M) | The change in magnetic entropy of the material when a magnetic field is applied. |
| Adiabatic Temperature Change (ΔT_ad) | The change in temperature of the material under adiabatic conditions when a magnetic field is applied. researchgate.net |
| Refrigerant Capacity (RC) | A measure of the amount of heat that can be transferred between the hot and cold reservoirs in one refrigeration cycle. |
This table outlines key parameters for evaluating the magnetocaloric performance of a material.
Thermoelectric Effect: The thermoelectric effect allows for the direct conversion of heat energy into electrical energy and vice versa. The efficiency of a thermoelectric material is characterized by the dimensionless figure of merit, ZT. Good thermoelectric materials require a high Seebeck coefficient (thermopower), high electrical conductivity, and low thermal conductivity.
The complex electronic structure and potential for heavy fermion behavior in Cu-Yb compounds could lead to a large Seebeck coefficient. The presence of heavy ytterbium atoms can also help to reduce the lattice thermal conductivity through enhanced phonon scattering.
Fundamental Studies of Combustion Behavior in Cu-Yb Alloy Systems (e.g., Spark Formation)
The combustion behavior of metallic alloys, particularly in oxygen-rich environments, is a critical consideration for their use in high-temperature applications. researchgate.net The study of combustion in Cu-Yb alloys can provide fundamental insights into their oxidation mechanisms and the potential for spark formation. researchgate.net
During combustion, the different elements in the alloy may oxidize at different rates, leading to the formation of various oxide layers. researchgate.net In the case of Cu-Yb alloys, the high reactivity of ytterbium, a rare-earth element, suggests it would likely oxidize preferentially. wikipedia.org The properties of the resulting ytterbium oxide layer would play a crucial role in the subsequent combustion behavior of the alloy.
Spark formation is often associated with the ignition of fine metallic particles ejected from the bulk material during combustion. researchgate.net Understanding the conditions that lead to spark formation in Cu-Yb alloys is important for safety and for potential applications where controlled ignition is desired.
| Factor | Influence on Combustion |
| Oxygen Pressure | Higher oxygen pressure generally increases the rate of combustion. researchgate.net |
| Alloy Composition | The relative amounts of copper and ytterbium will affect the combustion temperature and the composition of the oxide products. |
| Microstructure | The grain size and phase distribution within the alloy can influence the ignition and propagation of combustion. |
This table summarizes factors influencing the combustion of Cu-Yb alloys.
Research into Cu-Yb Intermetallics for Electrochemical Energy Conversion and Storage Systems
The development of advanced materials for electrochemical energy conversion and storage is essential for a sustainable energy future. researchgate.netwiley.com Intermetallic compounds, including those based on copper, are being actively investigated for a range of electrochemical applications due to their unique electronic structures and catalytic properties. researchgate.netnih.gov
In the context of Cu-Yb intermetallics, their potential applications could include:
Electrocatalysts: Cu-based intermetallics have shown promise as catalysts for the electrochemical reduction of CO₂. nih.govacs.org The presence of ytterbium could modify the electronic properties of the copper active sites, potentially enhancing the selectivity and efficiency of CO₂ conversion to valuable products like CO or hydrocarbons. acs.org The ordered structure of intermetallics can also contribute to improved catalyst stability. researchgate.net
Battery Materials: Some intermetallic compounds are being explored as anode materials for lithium-ion batteries. nsf.gov The alloying and de-alloying mechanism with lithium can offer high specific capacities. The properties of Cu-Yb intermetallics as potential battery electrodes would depend on their ability to reversibly incorporate and release lithium or other ions.
The performance of these materials in electrochemical systems is often evaluated by parameters such as Faradaic efficiency, current density, and long-term stability. researchgate.netacs.org
Exploration of Optoelectronic Properties of Cu-Yb Intermetallic Compounds
The optoelectronic properties of materials, which govern their interaction with light, are determined by their electronic band structure. mdpi.com While copper and its compounds, such as copper oxides, have been studied for their optoelectronic applications, the properties of Cu-Yb intermetallics in this regard are largely unexplored. nih.govtaylorfrancis.com
The investigation of the optoelectronic properties of Cu-Yb compounds would involve both theoretical calculations and experimental measurements. Density functional theory can be used to predict the band gap, optical absorption spectrum, and other important optical constants. mdpi.com Experimental techniques such as UV-Vis-NIR spectroscopy and ellipsometry can then be used to validate the theoretical predictions.
The presence of ytterbium could introduce interesting features into the electronic structure, such as localized 4f states, which could lead to unique optical transitions. Depending on their band gap and absorption characteristics, Cu-Yb intermetallics could potentially find applications in areas such as:
Photodetectors: Materials that can efficiently absorb light and generate an electrical signal.
Solar Cells: Although less likely, if a suitable band gap is found, they could be considered as absorber layers.
Luminescent Materials: The 4f electrons of ytterbium are known to give rise to sharp emission lines, which could be exploited in phosphors or lasers. taylorfrancis.com
The study of the optoelectronic properties of Cu-Yb intermetallics represents a frontier in materials science, with the potential to uncover new materials with novel functionalities. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
